6-amino-2-{[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]sulfanyl}-5-phenyl-4(3H)-pyrimidinone
Description
6-Amino-2-{[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]sulfanyl}-5-phenyl-4(3H)-pyrimidinone is a pyrimidinone derivative characterized by a 4(3H)-pyrimidinone core substituted at positions 2, 5, and 4. The 2-position features a sulfanyl group linked to a 2-(2,6-dimethylpiperidinyl)-2-oxoethyl moiety, while the 5-position is substituted with a phenyl group. Its design aligns with pyrimidinone derivatives studied for antifungal, antiviral, and anticancer properties .
Properties
IUPAC Name |
4-amino-2-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-12-7-6-8-13(2)23(12)15(24)11-26-19-21-17(20)16(18(25)22-19)14-9-4-3-5-10-14/h3-5,9-10,12-13H,6-8,11H2,1-2H3,(H3,20,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVAITSLMLOSNOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)CSC2=NC(=C(C(=O)N2)C3=CC=CC=C3)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-{[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]sulfanyl}-5-phenyl-4(3H)-pyrimidinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidinone Core: This step involves the cyclization of appropriate precursors to form the pyrimidinone ring.
Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable base.
Attachment of the Piperidinyl Moiety: The piperidinyl group is attached via a nucleophilic substitution reaction, where the piperidine derivative reacts with an appropriate electrophile.
Final Assembly:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-amino-2-{[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]sulfanyl}-5-phenyl-4(3H)-pyrimidinone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, bases, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-amino-2-{[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]sulfanyl}-5-phenyl-4(3H)-pyrimidinone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-amino-2-{[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]sulfanyl}-5-phenyl-4(3H)-pyrimidinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Pyrimidinones
Pyrimidinone derivatives exhibit diverse bioactivities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:
Substituent Impact on Bioactivity
- Sulfanyl Group Variations :
- The propargylsulfanyl group in ’s compound enhances antifungal activity, likely due to increased electrophilicity from the nitro group at position 5 .
- The 2-(2,6-dimethylpiperidinyl)-2-oxoethylsulfanyl group in the target compound may improve bioavailability or target binding via the piperidine moiety, similar to kinase inhibitors .
- Aromatic Substitutions :
Computational and Proteomic Comparisons
- CANDO Platform Analysis: Proteomic interaction signatures () suggest compounds with similar sulfanyl-pyrimidinone cores may share multitargeted mechanisms, such as kinase or protease inhibition .
Research Findings and Data Tables
Table 1: Key Physicochemical Properties
| Property | Target Compound | 6-Amino-5-nitro-2-propargylsulfanyl Derivative | ABPP |
|---|---|---|---|
| logP | 2.8 (predicted) | 1.1 | 1.5 |
| Hydrogen Bond Donors | 3 | 3 | 2 |
| Polar Surface Area | 110 Ų | 95 Ų | 80 Ų |
Biological Activity
The compound 6-amino-2-{[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]sulfanyl}-5-phenyl-4(3H)-pyrimidinone is a pyrimidine derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 372.49 g/mol. The structure features a pyrimidinone core, which is known for its ability to interact with various biological targets.
Biological Activity Overview
Research indicates that compounds containing the pyrimidine nucleus exhibit a wide range of biological activities, including:
- Antiviral : Inhibitory effects against HIV and other viruses.
- Antitumor : Potential efficacy in various cancer models.
- Anti-inflammatory : Reduction of inflammatory markers in animal models.
- CNS Activity : Effects on the central nervous system, including possible anxiolytic properties.
The biological activity of 6-amino-2-{[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]sulfanyl}-5-phenyl-4(3H)-pyrimidinone is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific kinases involved in cellular signaling pathways, which can lead to reduced proliferation of cancer cells.
- Modulation of Immune Response : By affecting cytokine production, it may enhance or suppress immune responses depending on the context.
- Interaction with Receptors : Potential binding to neurotransmitter receptors could explain some CNS effects.
Antiviral Activity
A study demonstrated that derivatives similar to this compound exhibited low nanomolar inhibitory activity against HIV-1, suggesting significant antiviral potential. The mechanism involved interference with viral replication processes .
Antitumor Efficacy
In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The compound's ability to modulate cell cycle progression was noted as a key factor in its antitumor activity.
Anti-inflammatory Effects
Animal models have reported that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings support its potential use in treating inflammatory diseases .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
